molecular formula C11H11BrFNO2 B8769775 (4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone CAS No. 897016-95-4

(4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone

Cat. No. B8769775
CAS RN: 897016-95-4
M. Wt: 288.11 g/mol
InChI Key: CTXIMPPNCZNPEM-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C11H11BrFNO2 and its molecular weight is 288.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897016-95-4

Product Name

(4-Bromo-3-fluorophenyl)(morpholin-4-yl)methanone

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

(4-bromo-3-fluorophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11BrFNO2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

CTXIMPPNCZNPEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 mL flask was charged with 4-bromo-3-fluorobenzoic acid (5.00 g, 22.83 mmol), 100 mL DMF, morpholine (2.4 ml, 27.5 mmol), and 4-Ethylmorpholine (8.6 ml, 67.9 mmol). HOBt (4.32 g, 32.0 mmol) was added followed by EDC (5.25 g, 27.4 mmol) and the reaction allowed to stir at room temperature for 18 hours. The reaction was concentrated and the resulting orange syrup taken up in 100 mL EtOAc and 100 mL water. The organic layer was washed with 100 mL 2N HCl, 100 mL saturated sodium bicarbonate, and 100 mL saturated sodium chloride. The organic was then dried with MgSO4, filtered, and concentrated to give 6.476 g (98%) of a viscous yellow oil. This material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.32 g
Type
reactant
Reaction Step Two
Name
Quantity
5.25 g
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a room temperature solution containing 10 g of 4-bromo-3-fluorobenzoic acid (45.7 mmols) in 228 mL of dichloromethane was added 1.67 g of DMAP (13.7 mmols), 11.3 g of EDCI (59.2 mmols), and 5.11 mL of morpholine (59.4 mmols). After stirring at ambient temperature for 18 h, 20 mL of water was added to the reaction mixture. The layers were separated, and the organic layer was washed with water (3×20 mL), dried over MgSO4, and filtered through a frit. The resulting solution was concentrated to a pale yellow oil which was purified by silica gel chromatography (120 g redisep column, silica 40 um, 60A , 85 ml/min, A: EtOAc, B: hexanes, A: 50% for 5 min, then 50-70% for 8 min) to give 8.62 g (66%) of title compound as a yellow oil. MS (ES) m/e 288 [M+]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
5.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.67 g
Type
catalyst
Reaction Step Three
Yield
66%

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